molecular formula C12H18N2 B12919237 Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- CAS No. 30820-35-0

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D-

Cat. No.: B12919237
CAS No.: 30820-35-0
M. Wt: 190.28 g/mol
InChI Key: SUKLAXLXOKENAK-LLVKDONJSA-N
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Description

®-N-Ethyl-1-phenylpyrrolidin-3-amine is a chiral amine compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Ethyl-1-phenylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from pyrrolidine or its derivatives.

    Ethylation: The nitrogen atom of the pyrrolidine ring is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

    Phenylation: The phenyl group is introduced through a nucleophilic substitution reaction using phenyl lithium or phenyl magnesium bromide.

Industrial Production Methods

In industrial settings, the production of ®-N-Ethyl-1-phenylpyrrolidin-3-amine may involve:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Processes: Catalysts such as palladium or nickel may be used to facilitate the ethylation and phenylation reactions, enhancing reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-N-Ethyl-1-phenylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl lithium, phenyl magnesium bromide.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

®-N-Ethyl-1-phenylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-Ethyl-1-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-phenylpyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Propyl-1-phenylpyrrolidin-3-amine: Similar structure but with a propyl group instead of an ethyl group.

    N-Ethyl-1-(4-methylphenyl)pyrrolidin-3-amine: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

®-N-Ethyl-1-phenylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both ethyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Pyrrolidine, 3-(ethylamino)-1-phenyl-, D- (also referred to as (S)-N-Ethyl-1-phenylpyrrolidin-3-amine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives have been extensively studied for their pharmacological properties. The specific compound in focus, (S)-N-Ethyl-1-phenylpyrrolidin-3-amine, exhibits unique chiral characteristics that can lead to distinct biological activities compared to its enantiomer and other related compounds.

The biological activity of (S)-N-Ethyl-1-phenylpyrrolidin-3-amine is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, which may lead to therapeutic effects in various diseases .

Biological Activities

The following table summarizes the key biological activities associated with (S)-N-Ethyl-1-phenylpyrrolidin-3-amine:

Biological Activity Description Reference
AntimicrobialExhibits activity against Gram-positive bacteria and potential use in treating infections caused by multidrug-resistant strains .
AntifungalSimilar compounds have shown antifungal properties, indicating potential for broader applications in infectious disease treatment .
CytotoxicityPreliminary studies suggest low cytotoxicity against normal cell lines, indicating a favorable safety profile .

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the effectiveness of pyrrolidine derivatives against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections. The research identified (S)-N-Ethyl-1-phenylpyrrolidin-3-amine as a potential scaffold for developing new antibacterial agents targeting penicillin-binding proteins (PBPs) .
  • Antifungal Properties : Research into similar pyrrolidine derivatives has demonstrated significant antifungal activity against Candida albicans, with compounds showing MIC values comparable to established antifungal agents like ketoconazole . This suggests that (S)-N-Ethyl-1-phenylpyrrolidin-3-amine could be further explored for antifungal applications.
  • Cytotoxicity Studies : In vitro tests on NIH/3T3 cell lines revealed that certain pyrrolidine derivatives exhibited minimal cytotoxicity, with IC50 values indicating a high safety margin for potential therapeutic use .

Properties

CAS No.

30820-35-0

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(3R)-N-ethyl-1-phenylpyrrolidin-3-amine

InChI

InChI=1S/C12H18N2/c1-2-13-11-8-9-14(10-11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3/t11-/m1/s1

InChI Key

SUKLAXLXOKENAK-LLVKDONJSA-N

Isomeric SMILES

CCN[C@@H]1CCN(C1)C2=CC=CC=C2

Canonical SMILES

CCNC1CCN(C1)C2=CC=CC=C2

Origin of Product

United States

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